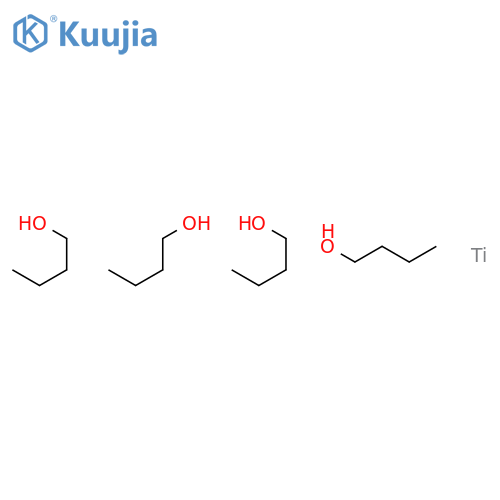Cas no 9022-96-2 (Poly(titanium butoxide))

Poly(titanium butoxide) structure
商品名:Poly(titanium butoxide)
Poly(titanium butoxide) 化学的及び物理的性質
名前と識別子
-
- Poly(titanium butoxide)
- POLY(DIBUTYLTITANATE)
- Tetrabutyl titanate polymer
- Tilcom PBT
- Titanium tetrabutoxide polymer
- Tytan PBT
- Tyzor BTP
- Tyzor PB
- Vertec PBT
- 1-Butanol,titanium(4+) salt, homopolymer (9CI)
- Butyl alcohol, titanium(4+) salt,polymers (8CI)
- B 10
- B 10 (titanate)
- B 20
- B 30
- B 30 (titanate)
- B 7
- BTP
- Butyl polytitanate
- Butyl titanate homopolymer
- PTI 023
- Poly(butyl titanate)
- Poly(n-butyl titanate)
- Poly(tetrabutyl titanate)
- TBT 700
- Tetrabutylorthotitanate homopolymer
- Titaniumtetra(n-butoxide) homopolymer
- TyzorPB
- Titanium(IV) butoxide, polymer
-
- MDL: MFCD00081864
- インチ: InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;
- InChIKey: FPCJKVGGYOAWIZ-UHFFFAOYSA-N
- ほほえんだ: [Ti].CCCCO.CCCCO.CCCCO.CCCCO
計算された属性
- せいみつぶんしりょう: 340.209
- どういたいしつりょう: 340.209
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 8
- 複雑さ: 13.1
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.2A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.13 g/mL at 25 °C(lit.)
- ゆうかいてん: −39 °C (lit.)
- ふってん: 3200-3500°C
- フラッシュポイント: 華氏温度:89.6°f
摂氏度:32°c - 屈折率: 1.486
- PSA: 36.92000
- LogP: 3.11520
- ようかいせい: 水に溶ける
- じょうきあつ: <0.8 mmHg ( 20 °C)
Poly(titanium butoxide) セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H226-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:UN 1993C 3 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: S16;S26;S36/39
-
危険物標識:

- 危険レベル:3.2
- ちょぞうじょうけん:かねんりょういき
- 包装グループ:III
- TSCA:Yes
Poly(titanium butoxide) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB127585-10 kg |
n-Butylpolytitanate; . |
9022-96-2 | 10 kg |
€800.00 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503736-100g |
Titanium(IV) butoxide, polymer |
9022-96-2 | 98% | 100g |
¥146.00 | 2024-04-26 | |
| abcr | AB127585-100 g |
n-Butylpolytitanate; . |
9022-96-2 | 100 g |
€54.00 | 2023-07-20 | ||
| abcr | AB127585-10kg |
n-Butylpolytitanate; . |
9022-96-2 | 10kg |
€1150.00 | 2025-02-19 | ||
| abcr | AB127585-25kg |
n-Butylpolytitanate; . |
9022-96-2 | 25kg |
€1680.00 | 2025-02-19 | ||
| A2B Chem LLC | AH81698-18kg |
Poly(titanium butoxide) |
9022-96-2 | 18kg |
$1351.00 | 2024-05-20 | ||
| A2B Chem LLC | AH81698-500g |
Poly(titanium butoxide) |
9022-96-2 | 500g |
$150.00 | 2024-05-20 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922022-50ml |
Titanium(IV) butoxide, polymer |
9022-96-2 | 50ml |
¥228.00 | 2022-06-14 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T922022-1L |
Titanium(IV) butoxide, polymer |
9022-96-2 | 1L |
¥1,680.00 | 2022-06-14 | ||
| abcr | AB127585-5 kg |
n-Butylpolytitanate; . |
9022-96-2 | 5 kg |
€431.00 | 2023-07-20 |
Poly(titanium butoxide) 関連文献
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
9022-96-2 (Poly(titanium butoxide)) 関連製品
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:9022-96-2)Poly(titanium butoxide)

清らかである:99%/99%/99%
はかる:5kg/10kg/25kg
価格 ($):409.0/681.0/996.0